molecular formula C8H5NO3 B3048457 5-aminoisobenzofuran-1,3-dione CAS No. 17011-53-9

5-aminoisobenzofuran-1,3-dione

Cat. No.: B3048457
CAS No.: 17011-53-9
M. Wt: 163.13 g/mol
InChI Key: YJDUJNZZWJMRJT-UHFFFAOYSA-N
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Description

5-Aminoisobenzofuran-1,3-dione is a yellow solid compound known for its high thermal and chemical stability. It is commonly used as an intermediate or starting material in various chemical reactions. The compound has the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol .

Scientific Research Applications

5-Aminoisobenzofuran-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminophthalic anhydride involves nucleophilic acyl substitution reactions . The reaction of an anhydride and an amine forms an amide through this mechanism .

Safety and Hazards

4-Aminophthalic anhydride may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

The future directions of 4-Aminophthalic anhydride research include its use in the synthesis of thermally stable/high-performance polymers, which are able to provide long-term service at elevated temperatures . These polymers are widely used in electrical, electronics, automotive, and aerospace industries . The synthetic approach of preparing polyimides from monomeric reagents, starting with relatively stable monomers like 4-Aminophthalic anhydride, offers synthetic simplicity and the possibility of preparing high solids content coating formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aminoisobenzofuran-1,3-dione can be synthesized through oxidation or amination reactions. One common method involves the oxidation of indane derivatives using molecular oxygen and hydrogen peroxide in subcritical water . This environmentally benign procedure does not require a catalyst and can be completed in one step.

Industrial Production Methods

In industrial settings, the compound is typically produced under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Aminoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted isobenzofuran-1,3-diones, amines, and other derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophthalic anhydride
  • 4-Aminobenzene-1,2-dicarboxylic acid anhydride

Uniqueness

5-Aminoisobenzofuran-1,3-dione is unique due to its high thermal and chemical stability, making it suitable for various applications where stability is crucial. Its ability to undergo multiple types of chemical reactions also adds to its versatility .

Properties

IUPAC Name

5-amino-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDUJNZZWJMRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550354
Record name 5-Amino-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17011-53-9
Record name 4-Aminophthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17011-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 200 ml of dry ethyl ether, (C2H5)2O, was dissolved 1.93 g of 4-nitrophthalic anhydride (~ 1% solution) to which was added 0.10 g of 5% palladium-on-charcoal and the mixture hydrogenated in a Paar hydrogenator at 39 psi at room temperature, until no more hydrogen was consumed. The catalyst was removed by filtration and the ether removed from the filtrate, maintained at 0° to -5° C, under vacuo, yielding a yellow crystalline solid mixed with non-crystalline viscous mass. When a small sample of this mixture was placed on a metal plate heated to 245° C, the product melted and polymerized immediately to a tough polymer. Extraction of the crystalline-non-crystalline mixture with ether left 0.46 g of polymer; concentration of the ether followed by cooling, yielded 0.86 g of 4-aminophthalic anhydride.
Quantity
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200 mL
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0.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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